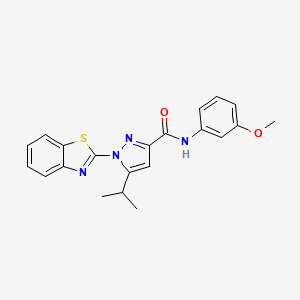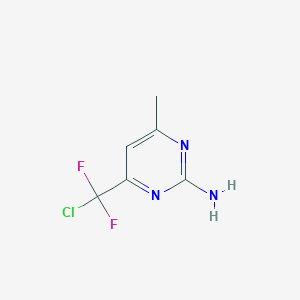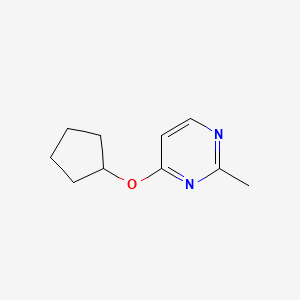![molecular formula C27H27N3OS B2761951 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922674-36-0](/img/structure/B2761951.png)
1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known to exhibit various biological activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involving similar compounds would likely depend on the specific functional groups present in the molecule. For example, the piperazine moiety could potentially undergo reactions with acids or bases, and the benzothiazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) demonstrates the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, which were investigated for their antimicrobial, antilipase, and antiurease activities. Some compounds showed moderate to good antimicrobial activity against tested microorganisms, with two exhibiting antiurease activity and four displaying antilipase activity, highlighting the potential of such compounds in medicinal chemistry and drug development (Başoğlu et al., 2013).
Synthesis and Biological Properties of Piperidine Substituted Derivatives
Research by Shafi et al. (2021) focused on synthesizing new piperidine substituted benzothiazole derivatives and examining their biological properties. The study found that certain compounds possess good antibacterial and antifungal activities, showcasing the relevance of these derivatives in developing new antimicrobial agents (Shafi et al., 2021).
Crystal Structure Analysis
Faizi et al. (2016) reported on the crystal structure of a compound related to the family of 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, providing insights into the conformational details and the molecular arrangement in the solid state. This study is crucial for understanding the physicochemical properties and the potential interactions in biological systems (Faizi et al., 2016).
Antimicrobial and Antioxidant Activity
Various studies have synthesized compounds related to this compound and evaluated their antimicrobial and antioxidant activities. For instance, Patel et al. (2011) and Andonova et al. (2014) have reported the synthesis of novel compounds with varying degrees of antimicrobial and antioxidant properties, highlighting the potential application of these compounds in addressing oxidative stress-related diseases and microbial infections (Patel et al., 2011); (Andonova et al., 2014).
Mecanismo De Acción
Target of Action
Similar benzothiazole derivatives have been found to have anti-tubercular activity and their molecular docking studies have been discussed against the target dpre1 .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Pharmacokinetics
Similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
tuberculosis compared to standard reference drugs .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific conditions under which they are synthesized and used .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-2-20-13-14-23-24(19-20)32-27(28-23)30-17-15-29(16-18-30)26(31)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,25H,2,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYAHWROOVOJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761870.png)
![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)

![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine](/img/structure/B2761877.png)

![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE](/img/structure/B2761880.png)
![N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2761882.png)
![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2761884.png)


![2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2761888.png)


